mu-Truxinic acid

Description

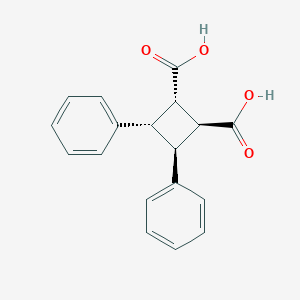

Structure

3D Structure

Properties

CAS No. |

528-35-8 |

|---|---|

Molecular Formula |

C18H16O4 |

Molecular Weight |

296.3 g/mol |

IUPAC Name |

(1S,2S,3S,4S)-3,4-diphenylcyclobutane-1,2-dicarboxylic acid |

InChI |

InChI=1S/C18H16O4/c19-17(20)15-13(11-7-3-1-4-8-11)14(16(15)18(21)22)12-9-5-2-6-10-12/h1-10,13-16H,(H,19,20)(H,21,22)/t13-,14-,15-,16-/m0/s1 |

InChI Key |

QVNDSQQNODQYJM-VGWMRTNUSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)[C@H]2[C@@H]([C@@H]([C@H]2C(=O)O)C(=O)O)C3=CC=CC=C3 |

Canonical SMILES |

C1=CC=C(C=C1)C2C(C(C2C(=O)O)C(=O)O)C3=CC=CC=C3 |

Origin of Product |

United States |

Isolation, Natural Occurrence, and Biogenetic Pathways of μ Truxinic Acid and Its Conjugates

Phytochemical Investigations and Identification in Diverse Botanical Species

Phytochemical studies of the leaves of Abrus mollis have led to the isolation of several undescribed compounds, including truxinate forms designated as abrusamides E, F, and G. nih.gov Additionally, a previously identified compound, abrusamide A, was reassessed and its configuration corrected to a β-truxinate form. nih.gov The isolation process involved extraction with various solvents and purification using different chromatographic techniques. nih.gov Spectroscopic methods, including UV, MS, TLC, HPLC, and NMR, were instrumental in identifying these compounds. nih.gov The fragmentation pattern in mass spectrometry and the Cotton effect in circular dichroism spectroscopy have been shown to be valuable tools for distinguishing between truxillate and truxinate configurations. nih.gov

A novel and complex derivative of μ-truxinic acid, named monochaetin, was isolated from the leaves of Monochaetum multiflorum. pharm.or.jpresearchgate.net This compound is a di-hyperin ester of 3,3',4,4'-tetrahydroxy-μ-truxinic acid. pharm.or.jpnih.gov Its structure was elucidated through chemical methods and 2D-NMR spectral analyses. pharm.or.jpresearchgate.net Monochaetin represents the second example of a diflavonoid ester of a truxinic acid derivative found in nature, the first being stachysetin from Stachys aegyptiaca. pharm.or.jp The isolation of monochaetin involved chromatographic separation of an ethyl acetate (B1210297) extract obtained from a 70% aqueous acetone (B3395972) homogenate of the leaves. pharm.or.jp Alongside monochaetin, known flavonoids such as hyperin, isoquercitrin, and trifolin (B200104) were also identified. pharm.or.jpwikidata.org

The cell walls of Cynodon dactylon (Bermuda grass) have been found to contain substituted truxillic and truxinic acids. researchgate.netrsc.org These compounds are formed from the dimerization of p-coumaric acid and ferulic acid. rsc.org Gas chromatography-mass spectrometry (GC-MS) following treatment with sodium hydroxide (B78521) has been used to separate and identify these substituted truxillic and truxinic acids. researchgate.net In total, fourteen distinct dimers were isolated, with eight being truxinic acids. rsc.org These dimers are believed to contribute to the cross-linking of cell wall polysaccharides, thereby influencing the mechanical properties of the cell wall. rsc.orgresearchgate.net

Research on the ethanolic leaf extract of Andrographis lineata led to the isolation of Dimethyl 3, 3', 4, 4'-tetrahydroxy-δ-truxinate (DTδT). researchgate.net This compound is a derivative of truxinic acid. The isolation was achieved through column chromatography of the ethyl acetate fraction of the extract, which was further purified by thin-layer chromatography. researchgate.net Spectroscopic data analysis confirmed the structure of the isolated compound. researchgate.net

Elucidation of Biogenetic Precursors and Enzymatic Mechanisms (e.g., Cinnamic Acid Derivatives)

Truxinic acids are biosynthetically derived from the [2+2] head-to-head photocycloaddition of cinnamic acid and its derivatives, such as p-coumaric acid and ferulic acid. ptfarm.plrsc.organnualreviews.org This photochemical reaction is a key step in the formation of the characteristic cyclobutane (B1203170) ring of truxinic acids. researchgate.netrsc.org In plants, this dimerization is thought to be a mechanism for cross-linking polysaccharides in the cell wall, initiated by sunlight. annualreviews.org

The formation of hydroxycinnamate esters, the precursors to truxinic acids, likely occurs in the cytosol, specifically in the Golgi apparatus. annualreviews.org While the photodimerization is a non-enzymatic process driven by light, the synthesis of the cinnamic acid precursors is under enzymatic control. annualreviews.org For instance, phenylalanine ammonia-lyase and tyrosine ammonia-lyase are key enzymes in the synthesis of p-coumaric acid. annualreviews.org

Structural Elucidation of Complex Natural μ-Truxinic Acid Derivatives (e.g., Flavonoid Esters, Glycosides, Alkaloids)

μ-Truxinic acid and its isomers form a variety of complex derivatives in nature by esterification or amide bond formation with other natural products. researchgate.net

Flavonoid Esters: Monochaetin, a di-hyperin ester of tetrahydroxy-μ-truxinic acid from Monochaetum multiflorum, is a prime example of a complex flavonoid ester. pharm.or.jpnih.gov Another example is potentilin A, a diflavonol ester of μ-truxinic acid isolated from Potentilla anserina. nih.gov Stachysetin, a di-apigenin-7-O-glucoside ester of p,p'-dihydroxy-μ-truxinic acid, was found in Stachys aegyptiaca. ptfarm.pl

Glycosides: Glycosidic derivatives of truxinic acid have also been identified. For instance, a 4,4'-dihydroxy-3,3'-dimethoxy-β-truxinic acid saccharose diester was isolated from oat grains (Avena sativa). ptfarm.pl A new truxinic acid glucoside, 4,4′dimethoxy-2,2′di-O-β-d-glucopyranosyl-truxinate, was isolated from Lavandula angustifolia. tandfonline.com

Alkaloids: The first identified natural compounds containing a truxinic acid moiety were the β-truxilline alkaloids from Erythroxylum coca. ptfarm.pl These are tropane (B1204802) alkaloids esterified with β-truxinic acid. ptfarm.plmerriam-webster.com Other complex alkaloids, such as mooniines A and B from Erythroxylum moonii, also contain a truxinic acid core. openmedicinalchemistryjournal.com

The structural elucidation of these complex derivatives relies heavily on modern spectroscopic techniques, particularly 2D-NMR and high-resolution mass spectrometry, to determine the connectivity and stereochemistry of the molecules. nih.govpharm.or.jp

Data Tables

Table 1: Examples of μ-Truxinic Acid Derivatives in Plants

| Derivative Name | Plant Source | Type of Derivative | Reference |

|---|---|---|---|

| Abrusamide A, E, F, G | Abrus mollis | Amide | nih.gov |

| Monochaetin | Monochaetum multiflorum | Flavonoid Ester | pharm.or.jpnih.gov |

| Substituted Truxinic Acids | Cynodon dactylon | Dimer of Cinnamic Acid Derivatives | researchgate.netrsc.org |

| Dimethyl 3, 3', 4, 4'-tetrahydroxy-δ-truxinate | Andrographis lineata | Truxinic Acid Ester | researchgate.net |

| Stachysetin | Stachys aegyptiaca | Flavonoid Glycoside Ester | ptfarm.pl |

| Potentilin A | Potentilla anserina | Flavonol Ester | nih.gov |

| 4,4'-dihydroxy-3,3'-dimethoxy-β-truxinic acid saccharose diester | Avena sativa | Sucrose Ester | ptfarm.pl |

| 4,4′dimethoxy-2,2′di-O-β-d-glucopyranosyl-truxinate | Lavandula angustifolia | Glucoside | tandfonline.com |

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| μ-Truxinic acid |

| Abrusamide A |

| Abrusamide E |

| Abrusamide F |

| Abrusamide G |

| Alanine anhydride |

| Apigenin (B1666066) 7-O-glucoside |

| β-Truxilline |

| Cinnamic acid |

| p-Coumaric acid |

| Dimethyl 3, 3', 4, 4'-tetrahydroxy-δ-truxinate (DTδT) |

| Ferulic acid |

| (E)-N-(4-hydroxycinnamoyl)tyrosine |

| (Z)-N-(4-hydroxycinnamoyl)tyrosine |

| Hyperin |

| Isoquercitrin |

| Monochaetin |

| Praline |

| Stachysetin |

| Trigonelline |

| Trifolin |

Advanced Synthetic Strategies for μ Truxinic Acid and Its Derivatives

Photochemical [2+2] Cycloaddition Methodologies

The synthesis of the μ-truxinic acid scaffold is predominantly achieved through the [2+2] photocycloaddition of cinnamic acid and its derivatives. This reaction involves the dimerization of two alkene moieties to form a cyclobutane (B1203170) ring. The stereochemical outcome of this cycloaddition is highly dependent on the reaction conditions, leading to various isomers, including the target μ-truxinic acid.

Direct Excitation Protocols of Cinnamic Acid and its Analogues

Direct photoirradiation is one of the oldest methods for synthesizing cyclobutane derivatives from cinnamic acids. ias.ac.in However, in the solution phase, direct UV irradiation of cinnamic acids often results in a reversible trans-to-cis isomerization, which can be followed by photocyclization to form coumarin (B35378) products rather than the desired dimers. researchgate.net The synthesis of truxinic and truxillic acids via dimerization is most effectively accomplished in the solid state, where the crystal lattice pre-organizes the reactant molecules. researchgate.netgoogle.com

The photodimerization of trans-cinnamic acid in the solid state is a classic example of topochemical control, where the crystal structure of the starting material dictates the chemical structure of the product. ias.ac.in trans-Cinnamic acid exists in different polymorphic forms, primarily the α- and β-forms. researchgate.net The metastable β-polymorph is crucial for the synthesis of μ-truxinic acid (often referred to as β-truxinic acid). researchgate.netresearchgate.net In the β-form, adjacent cinnamic acid molecules are arranged in a parallel, head-to-head fashion due to translational symmetry. ias.ac.inmiami.edu Upon irradiation with UV light, these molecules undergo cycloaddition to selectively yield the mirror-symmetric β-truxinic acid. ias.ac.inmiami.edu This occurs at temperatures where the phase transformation from the β- to the α-form is slow. researchgate.net In contrast, the stable α-form, where molecules are related by a center of symmetry, yields the centrosymmetric α-truxillic acid upon irradiation. ias.ac.inresearchgate.net

Photosensitized Reaction Systems

Photosensitization offers an alternative pathway that can provide enhanced control over the stereochemical outcome of the [2+2] cycloaddition, often allowing the reaction to proceed with lower-energy visible light. This involves the use of a photosensitizer that absorbs light, enters an excited state, and then transfers its energy to the substrate, initiating the reaction.

Ruthenium-based photosensitizers have emerged as highly effective catalysts for the stereoselective synthesis of μ-truxinic acid derivatives. Specifically, tris(2,2'-bipyridyl)ruthenium(II) complexes, such as Ru(bpy)₃₂, are used to promote the [2+2] photocycloaddition of substrates like (Z)-2-phenyl-4-aryliden-5(4H)-oxazolones. csic.esacs.org Irradiation of these substrates with blue light (e.g., 465 nm) in the presence of a catalytic amount of the ruthenium complex leads to the completely regio- and stereoselective formation of cyclobutane-bis(oxazolone)s. acs.orgresearchgate.net

These resulting cyclobutanes have been unambiguously characterized as the μ-isomers, which feature two E-oxazolone units coupled in an anti-head-to-head configuration. csic.esacs.org The ruthenium complex functions as a triplet photocatalyst, generating the reactive triplet excited state of the oxazolone (B7731731) through an energy-transfer process. csic.esresearchgate.net This reactive intermediate then undergoes cycloaddition with a ground-state oxazolone molecule. csic.es The use of continuous-flow microreactors can dramatically reduce reaction times from 24–48 hours in batch mode to just 60 minutes, demonstrating the efficiency of this photochemical method. csic.esacs.orgresearchgate.net Subsequent ring-opening of the oxazolone heterocycles affords the corresponding 1,2-diaminotruxinic bis-amino esters, which are also obtained selectively as μ-isomers. csic.esresearchgate.net

| Substrate | Reaction Time (Batch) | Reaction Time (Flow) | Conversion Increase in Flow |

|---|---|---|---|

| 1c (4-Me) | 24 h | 60 min | N/A (Lower in flow) |

| 1d (4-Cl) | 24 h | 60 min | ~30% |

| 1f (3-MeO) | 48 h | 60 min | Significant |

Data derived from a study on ruthenium-photocatalyzed synthesis, highlighting the remarkable decrease in reaction times. acs.org

While metal-based catalysts are effective, research has also explored the use of organic photosensitizers for [2+2] cycloadditions of cinnamic acid derivatives. However, the choice of photosensitizer is critical as it can direct the reaction towards different stereoisomers. For instance, in the photocycloaddition of (Z)-4-aryliden-2-aryl-5(4H)-oxazolones, the use of the organic photosensitizer eosin (B541160) Y was found to produce the ζ-isomer, resulting from the head-to-head anti-1,2-coupling of one (Z)-oxazolone and one (E)-oxazolone. acs.orgresearchgate.net This stands in contrast to the ruthenium-catalyzed pathway which selectively yields the μ-isomer. nih.govresearchgate.net Other organic photosensitizers, such as benzophenone, are known to facilitate [2+2] cycloadditions via a Dexter energy transfer process, but their application to the stereoselective synthesis of μ-truxinic acid specifically is less defined compared to the well-established ruthenium systems. researchgate.net

Solid-State Photodimerization: Topochemical Control and Crystal Engineering

The solid state provides a unique environment for chemical reactions, where the spatial arrangement of molecules is fixed within a crystal lattice. This pre-organization can be harnessed to achieve remarkable levels of selectivity that are often unattainable in solution. digitellinc.com

The principles of topochemistry, first extensively studied by Schmidt and his coworkers, govern solid-state photodimerization reactions. researchgate.netuoa.gr These principles state that a reaction in a crystal occurs with minimum atomic and molecular movement, and the structure of the product is determined by the packing of the monomer molecules in the crystal. researchgate.netmiami.edu For a [2+2] photocycloaddition to occur, the reactive double bonds of neighboring molecules must be parallel and separated by a distance of less than approximately 4.2 Å. bilkent.edu.trorganic-chemistry.org

As mentioned previously, the polymorphic form of trans-cinnamic acid dictates the stereochemical outcome of its photodimerization. miami.edu This is a direct consequence of the different crystal packing in each polymorph.

| Polymorph | Crystal Packing Arrangement | Double Bond Separation | Primary Product | Product Symmetry |

|---|---|---|---|---|

| α-form | Centrosymmetric | 3.6 - 4.1 Å | α-Truxillic acid | Centrosymmetric |

| β-form | Translational | 3.9 - 4.1 Å | β-Truxinic acid (μ-isomer) | Mirror-symmetric |

| γ-form | Translational | 4.7 - 5.1 Å | No reaction (photostable) | N/A |

Data compiled from studies on solid-state photochemistry. ias.ac.inresearchgate.netmiami.edu

This reliance on the inherent crystal structure can be a limitation. However, the field of crystal engineering provides strategies to overcome this by rationally designing multi-component crystals (co-crystals) or using templates to enforce a desired molecular arrangement. usf.eduscience.gov For example, using 1,8-dihydroxynaphthalene as a covalent template for cinnamic acid derivatives has been shown to successfully pre-organize the reactants for photochemical [2+2] cycloaddition in the solid state. bilkent.edu.trorganic-chemistry.org This template-directed approach leads to the formation of μ-truxinic acid analogues as single diastereomers in high yields (up to 99%), demonstrating a powerful method for achieving stereocontrol in the synthesis of these complex cyclobutane structures. bilkent.edu.trorganic-chemistry.org

Control of Olefin Packing Arrangements for Isomer Selectivity (e.g., β- and δ-Truxinates)

The stereochemical outcome of the solid-state photodimerization of cinnamic acid derivatives to form truxinic acids is highly dependent on the molecular packing within the crystal lattice. rsc.orgacs.org The relative orientation of the olefinic double bonds in neighboring molecules dictates the formation of specific isomers. rsc.org Achieving selectivity for β- and δ-truxinates, which are common motifs in natural products, requires precise control over these packing arrangements. rsc.org

The formation of β-truxinic acids necessitates a β-type stacking, characterized by face-to-face overlap of adjacent molecules where the olefins are translationally equivalent. rsc.org This arrangement results in mirror dimers upon irradiation. rsc.org The intermolecular distance between the double bonds is a critical parameter, with distances in the range of 3.9 to 4.1 Å favoring the [2+2] cycloaddition. rsc.org One strategy to achieve this specific packing is to melt the cinnamic acid starting materials before suspending them in a solvent to isolate the crystalline β-form of trans-cinnamic acid. rsc.org Subsequent irradiation of this suspension can lead to complete conversion to the β-homodimer. rsc.org

For the formation of δ-truxinates, a different packing arrangement is required. The introduction of steric hindrance can force the cinnamic acid derivatives into a parallel orientation that favors the formation of δ-isomers. rsc.org For instance, using a p-nitrocinnamic NHS ester, the bulky NHS (N-Hydroxysuccinimide) group prevents the carboxylic acid tails from being in close proximity, leading to the selective formation of the δ-isomer upon irradiation. rsc.org In contrast, the less sterically hindered p-nitrocinnamic methyl ester exclusively yields the β-isomer due to a different packing arrangement. rsc.org

Researchers have also explored the use of substituents on the cinnamic acid ring to influence crystal packing. acs.org By evaluating the effects of different substituents, solvent effects, and crystallization rates, it is possible to control the molecular arrangement and selectively synthesize stereospecific photodimers. acs.org

Template-Directed Photodimerization for Controlled Product Formation

To overcome the challenges of controlling crystal packing in the solid state, template-directed photodimerization has emerged as a powerful strategy for the synthesis of specific truxinic acid isomers. acs.orgbilkent.edu.trnih.gov This approach utilizes a covalent template to pre-organize two cinnamic acid molecules in a specific orientation, thereby ensuring a controlled and selective [2+2] photocycloaddition. acs.orgbilkent.edu.trnih.gov

A notable example involves the use of commercially available 1,8-dihydroxynaphthalene as a template. acs.orgbilkent.edu.trnih.gov By covalently attaching two cinnamic acid derivatives to this template, the olefins are brought into close proximity (<4.2 Å) and aligned in a parallel fashion, which is ideal for the formation of β-truxinic acids. acs.orgbilkent.edu.trnih.gov Irradiation of this template-bound diester, followed by hydrolysis, yields the desired symmetrical or unsymmetrical β-truxinic acid as a single diastereomer in high yield. acs.orgbilkent.edu.trnih.govacs.org This method is advantageous as it allows for the heterodimerization of two different cinnamic acids, leading to unsymmetrical β-truxinic acid products which are otherwise difficult to obtain. acs.orgbilkent.edu.trnih.gov

The success of this template-directed approach has been demonstrated with a variety of cinnamic acid derivatives bearing both electron-donating and electron-withdrawing substituents, as well as heteroaromatic rings. thieme-connect.com The photochemical reactions can be carried out in suspension, and in some cases, are scalable. bilkent.edu.tr Diffuse reflectance UV-vis spectroscopy of the solid template-bound diesters has confirmed their absorption at wavelengths provided by common laboratory UV sources, explaining the efficiency of the solid-state photochemical reactions. thieme-connect.com

Enantioselective Synthetic Routes to Chiral μ-Truxinic Acid Scaffolds

The majority of truxinate scaffolds are inherently chiral, making the development of enantioselective synthetic methods a significant area of research. rsc.org While every homodimeric truxillic acid is achiral, the β- and δ-diastereomers of truxinic acid are chiral and found in numerous natural products. rsc.org

One successful strategy for the enantioselective synthesis of truxinate natural products involves the use of a chiral Brønsted acid chromophore. rsc.org This methodology facilitates a [2+2] photocycloaddition that exhibits excellent diastereoselectivity for the δ and β isomers and affords the products in high enantioselectivity. rsc.org This approach has been successfully applied to the synthesis of natural products such as Isatiscycloneolignan A, Barbarumamide C, nigramide R, and piperarborenine D. rsc.org

Another approach to chiral μ-truxinic acid precursors involves the use of photosensitizers in the [2+2] cycloaddition of substrates like 4-aryliden-5(4H)-oxazolones. nih.gov The choice of photosensitizer can influence the stereochemical outcome. For example, irradiation in the presence of a ruthenium-based photosensitizer can lead to the formation of the μ-isomer of 1,2-diaminotruxinic derivatives as a single isomer. nih.govresearchgate.net This method provides a simple and efficient way to control both regio- and diastereoselectivity. nih.gov

The development of organocatalytic approaches for the enantioselective synthesis of chiral cyclobutene (B1205218) structures, which are related to truxinic acids, is also an active area of research. nih.gov For instance, N-triflyl phosphoramide (B1221513) has been used as a chiral Brønsted acid promoter for the isomerization of bicyclo[1.1.0]butanes to chiral cyclobutenes with good regio- and enantiocontrol. nih.gov

Chemical Modification of Precursors for μ-Truxinic Acid Derivatization

The derivatization of μ-truxinic acid and its analogues can be achieved through the chemical modification of precursors prior to the photodimerization step. acs.orgresearchgate.net This strategy allows for the introduction of various functional groups into the final cyclobutane scaffold.

A common precursor for truxinic acid synthesis is cinnamic acid and its derivatives. By introducing substituents onto the aromatic ring or modifying the carboxylic acid group of the cinnamic acid precursor, a wide range of functionalized truxinic acids can be accessed. For example, the photodimerization of 4-aminocinnamic acid (4ACA) derivatives has been studied to create soluble biobased polyimides. acs.org The introduction of specific groups can control the molecular packing in the crystalline state, leading to the selective formation of β- and δ-type photodimers with bent structures. acs.org

Another versatile class of precursors is the (Z)-4-aryliden-5(4H)-oxazolones. researchgate.net These compounds can be prepared using the Erlenmeyer-Plöchl method from various cinnamaldehydes and hippuric acids. researchgate.net The irradiation of these oxazolones can lead to the formation of 1,3-diaminotruxillic acid precursors. researchgate.net By using different aryl aldehydes and hippuric acid derivatives, a library of substituted diaminotruxillic acid precursors can be synthesized.

Furthermore, the synthesis of advanced vinyl iodide building blocks from simple amino acids like D-aspartic acid has been demonstrated. nih.gov These building blocks can then be used in coupling reactions to create more complex precursors for subsequent cyclization reactions, offering a pathway to highly functionalized and stereochemically defined scaffolds.

Challenges and Innovations in Scalable Synthesis of μ-Truxinic Acid

The scalable synthesis of μ-truxinic acid and its derivatives presents several challenges, primarily related to reaction efficiency, purification, and the use of specialized equipment. acs.orgnih.gov However, recent innovations are addressing these issues.

One of the main challenges in traditional photochemical methods is the often long reaction times, sometimes requiring days of irradiation with high-power lamps. nih.govnih.gov Additionally, these reactions can result in a mixture of isomers, necessitating complex purification steps. nih.gov

A significant innovation in overcoming these challenges is the use of flow chemistry. researchgate.netacs.org The use of a UV-LED flow photoreactor for the [2+2] photocycloaddition step has been shown to be a highly scalable approach. acs.org This method allows for better control over reaction parameters, leading to improved selectivity and reduced reaction times. researchgate.net Flow chemistry also offers safer handling of reagents and a more straightforward path to large-scale production. researchgate.net

Another innovation is the development of synthetic strategies that minimize the need for purification. For example, a catechol-tethered diastereoselective intramolecular [2+2] photocycloaddition has been developed for the multigram scale synthesis of heterodimeric β-truxinic imides. acs.org This approach is highly scalable and requires only a single column purification, no photocatalysts, and no cryogenic conditions. acs.org

The development of more efficient and selective catalytic systems is also crucial for scalable synthesis. While some methods rely on expensive metal-based photosensitizers, research into metal-free alternatives is ongoing. nih.govresearchgate.net For instance, the use of organic dyes as photosensitizers is being explored. nih.gov

Finally, the development of solid-state photocycloaddition methods that are generalizable to a wide range of substrates is a key area of innovation. nih.gov Acid-controlled precipitation of C-acyl imidazoles, for example, has been shown to promote highly selective solid-state photocycloadditions, providing a direct route to complex cyclobutane natural products on a significant scale. nih.gov

Mechanistic and Kinetic Studies of μ Truxinic Acid Transformations

Reaction Kinetics and Rate Determinations

The study of reaction kinetics provides quantitative insight into the speed of the dimerization process and the factors that influence it. Various techniques have been employed to monitor the conversion of cinnamic acid to μ-truxinic acid, allowing for detailed rate determinations.

The photodimerization of cinnamic acid derivatives to form truxinic acids is predominantly studied and most efficient in the solid state, where the pre-organization of molecules in the crystal lattice dictates the reaction's feasibility and stereochemical outcome. In solution, the reaction is often less efficient due to competing processes, most notably the rapid E/Z (trans-cis) photoisomerization of the cinnamic acid double bond. digitellinc.com Consequently, comprehensive studies detailing the effect of solvent polarity on the rate constants for μ-truxinic acid formation are limited.

However, based on the principles of physical organic chemistry, the influence of solvent polarity on reaction rates is governed by the difference in polarity between the reactants and the transition state. researchgate.net For a reaction proceeding through a transition state that is more polar than the reactants, an increase in solvent polarity is expected to lower the activation energy and thus increase the reaction rate. rsc.org Conversely, if the transition state is less polar than the reactants, a more polar solvent would slow the reaction.

| Solvent | Dielectric Constant (ε) at 20°C | Expected Relative Rate Constant (krel) |

|---|---|---|

| n-Hexane | 1.88 | Low |

| Chloroform | 4.81 | Moderate |

| Ethanol | 24.55 | High |

| Acetonitrile | 37.5 | Higher |

| Water | 80.1 | Highest |

This table is illustrative and represents a general trend for reactions with polar transition states; specific experimental data for μ-truxinic acid formation in solution is not widely available.

To capture the rapid events of a photochemical reaction, time-resolved spectroscopic techniques are indispensable. Ultrafast fluorescence spectroscopy has been used to study the photodimerization dynamics in crystals of cinnamic acid derivatives, revealing that the initial dimerization can occur on an extremely fast timescale, from sub-picosecond to around 10 picoseconds. uol.de This technique allows for the direct observation of the emission from both the monomer and the newly formed dimer, providing a window into the primary photochemical events.

For monitoring the structural evolution of the bulk material during the reaction, techniques like time-resolved non-resonant inelastic X-ray scattering (NRIXS), also known as X-ray Raman Spectroscopy, have been employed. researchgate.net In a study of the X-ray-induced dimerization of α-trans-cinnamic acid, researchers monitored the time-evolution of the carbon core-electron excitation spectra. researchgate.net These spectra act as fingerprints for the chemical bonding within the sample, and their changes over time can be directly correlated to the conversion of the cinnamic acid monomer into the α-truxillic acid dimer.

Over longer timescales (minutes to hours), solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for tracking the reaction kinetics. By acquiring 13C Cross-Polarization Magic Angle Spinning (CPMAS) NMR spectra at various irradiation times, the distinct signals of the reactant and product can be quantified, yielding a precise measure of the reaction progress. nih.govnih.govresearchgate.net

The kinetics of the solid-state photodimerization of cinnamic acid are often analyzed using the Johnson-Mehl-Avrami-Kolmogorov (JMAK) model. wikipedia.org This model was originally developed to describe the kinetics of phase transformations in solids, which occur through nucleation and subsequent growth of the new phase. The photodimerization process is analogous, where nuclei of the truxinic acid product form within the cinnamic acid reactant crystal and grow as the reaction proceeds.

The JMAK equation is given by:

α(t) = 1 - exp(- (kt)n)

or in its more common logarithmic form:

ln[-ln(1 - α)] = n ln(k) + n ln(t)

where α is the fraction of material transformed at time t, k is a rate constant, and n is the Avrami exponent. The value of n provides insight into the dimensionality of the crystal growth and the nature of the nucleation process.

Studies on the solid-state photodimerization of α-trans-cinnamic acid and its derivatives using solid-state NMR have successfully applied the JMAK model to analyze their kinetic data. nih.govresearchgate.netacs.org For example, the photodimerization of a p-sulfocinnamic acid was found to have an Avrami constant of n = 1.8. researchgate.netacs.org A value of n between 1 and 2 is indicative of a one-dimensional growth mechanism with a decreasing rate of nucleation. nih.govresearchgate.netacs.org Similarly, two-photon induced dimerization of α-trans-cinnamic acid was also successfully fitted to the JMAK expression. acs.orgresearchgate.net

Elucidation of Photoreaction Mechanisms

Understanding the photoreaction mechanism involves mapping the journey from the initial absorption of light by the reactant to the formation of the final product, including the identification of all transient species.

The photodimerization process is initiated by the absorption of a photon by a cinnamic acid molecule, promoting it from its electronic ground state (S₀) to an excited singlet state (S₁). From the S₁ state, the reaction can proceed via two primary pathways:

Singlet Pathway : The excited S₁ molecule can directly react with a neighboring ground-state molecule. This pathway must compete with other rapid deactivation processes of the S₁ state, such as fluorescence (emission of light) and non-productive decay back to the ground state.

Triplet Pathway : The S₁ state molecule can undergo a process called intersystem crossing (ISC) to the lowest excited triplet state (T₁). Because triplet states have significantly longer lifetimes than singlet states, they are often the key reactive intermediates in photochemical reactions. The T₁ excited molecule then reacts with a ground-state molecule to initiate the dimerization.

The specific pathway that dominates can depend on the reaction conditions, the presence of a photosensitizer (which promotes the formation of the triplet state), and the intrinsic photophysical properties of the cinnamic acid derivative. The polarity of the surrounding medium can also play a role by modulating the relative energies of the S₁ and T₁ states, thereby influencing the rate and efficiency of intersystem crossing. rsc.org

For reactions proceeding from the triplet state, the mechanism is generally considered to be a stepwise process involving the formation of a 1,4-diradical intermediate. After the interaction between the excited triplet molecule and a ground-state molecule, a single covalent bond is formed between them. This leaves two unpaired electrons on other atoms, creating a 1,4-diradical species.

Ring Closure : The diradical can undergo spin inversion followed by the formation of the second covalent bond, completing the cyclobutane (B1203170) ring of μ-truxinic acid.

Cleavage : The diradical can cleave the newly formed bond, reverting to two ground-state cinnamic acid molecules.

The direct experimental observation of these short-lived diradical intermediates is challenging. researchgate.netnih.gov Much of the understanding of their structure and dynamics comes from computational studies, such as those using density functional theory (DFT) and complete active space self-consistent field (CASSCF) methods, which can map out the potential energy surface of the reaction and characterize the properties of these transient species.

Isomerization Processes in Excited States (e.g., Z to E Isomerization)

The formation of truxinic acid derivatives via [2+2] photocycloaddition of cinnamic acids is often in competition with other photophysical pathways, including E to Z isomerization. nih.gov This isomerization is a crucial process that occurs in the excited state. The general mechanism involves the excitation of the alkene from its ground state (S₀) to the first excited singlet state (S₁). nih.govacs.org

Once in the S₁ state, the molecule can undergo several processes. One possibility is intersystem crossing (ISC) to the lowest-lying triplet state (T₁), which can then lead to the desired [2+2] cycloaddition product through a 1,4-diradical intermediate. nih.gov However, competing pathways such as fluorescence and internal conversion can lead to energy dissipation and facilitate the isomerization from the E (trans) to the Z (cis) isomer. nih.gov This rotation around the carbon-carbon double bond is possible in the excited state because the π-bond order is reduced. mdpi.com

The efficiency of E to Z isomerization can be influenced by the use of photosensitizers. A sensitizer (B1316253) with a triplet state energy higher than that of the alkene can efficiently transfer energy, populating the alkene's triplet state and promoting isomerization. mdpi.com The process often involves a twisted intermediate, which can be zwitterionic or diradical in nature, before relaxing to the ground state of either the Z or E isomer. mdpi.com In the context of truxinate synthesis from cinnamic acid derivatives, preventing this unfavorable E → Z isomerization is key to achieving high yields of the cycloadduct. This is often accomplished by promoting rapid intersystem crossing to the T₁ state, which favors dimerization. nih.gov

Photocatalysis using visible light has also emerged as a powerful method for achieving E to Z isomerization for α,β-unsaturated carbonyl compounds, a class that includes precursors to µ-truxinic acid. mdpi.com For instance, organo-photocatalysts like fac-Ir(ppy)₃ can be used to convert the thermodynamically more stable E-isomer to the less stable Z-isomer with high selectivity. mdpi.com The mechanism relies on the differential quenching rates of the photoexcited catalyst by the two isomers; the E-isomer typically quenches the excited state of the catalyst much faster than the Z-isomer, leading to an accumulation of the Z product. mdpi.com

Isomerization Dynamics and Interconversion Pathways of Truxinate Stereoisomers (e.g., β- to ζ- and δ-Truxinate)

The stereoisomers of truxinates can be interconverted, often through base-catalyzed processes. A notable example is the isomerization of β-truxinate to its ζ- and δ-stereoisomers. preprints.orgpreprints.orgresearchgate.net This transformation is typically sequential, proceeding from the β-isomer to the ζ-isomer, and subsequently to the δ-isomer. preprints.orgpreprints.org

Kinetic studies have been performed on the isomerization of a β-truxinate derivative (synthesized from methyl 4-nitrocinnamate) using the base 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). researchgate.net The process was monitored by ¹H NMR spectroscopy in various deuterated solvents, revealing that the solvent's dielectric constant significantly influences the reaction rate constant (k). Acetone-d₆ was found to yield the highest proportion of the ζ-truxinate derivative. researchgate.net This kinetic analysis provides valuable information about the mechanism of the isomerization process. researchgate.net

A novel and efficient method for this isomerization is Liquid-Assisted Grinding (LAG), which aligns with the principles of green chemistry by minimizing solvent use. preprints.orgpreprints.org In this technique, a β-truxinate is ground with a base in the presence of only catalytic amounts of a solvent. preprints.org This method achieves high yields of ζ- and δ-truxinates in significantly shorter reaction times compared to traditional solution-based methods. preprints.orgpreprints.org

Research has shown that the choice of base is critical in controlling the outcome of the LAG process. The pKₐ of the base directly affects the reaction time; bases with higher pKₐ values lead to shorter reaction times. preprints.orgpreprints.org Furthermore, by selecting an appropriate base, the reaction can be directed to preferentially form either the ζ- or δ-truxinate. preprints.orgpreprints.org

| Parameter | Observation | Methodology | Reference |

|---|---|---|---|

| Isomerization Pathway | Sequential transformation: β- → ζ- → δ-truxinate. | ¹H NMR Monitoring | preprints.org, preprints.org |

| Effect of Solvent (in solution) | Solvent dielectric constant influences the reaction rate constant (k). Acetone-d₆ gave the highest ratio of ζ-truxinate. | Kinetic Study with DBU | researchgate.net |

| Effect of Base pKa (LAG) | Bases with higher pKa values result in shorter reaction times. | Liquid-Assisted Grinding (LAG) | preprints.org, preprints.org |

| Product Selectivity (LAG) | The choice of base can steer the process to preferentially form either ζ- or δ-truxinate. | Liquid-Assisted Grinding (LAG) | preprints.org, preprints.org |

| Efficiency of LAG | Provides high yields in short reaction times with minimal solvent compared to solution methods. | Liquid-Assisted Grinding (LAG) | preprints.org, preprints.org |

Mechanistic Insights into Ring-Opening and Ring-Expansion Reactions (e.g., Cyclobutane-to-Pyrrolidine Transformation)

While direct studies on the ring-expansion of µ-truxinic acid to a pyrrolidine (B122466) ring are not prominent, significant mechanistic insight can be gained from the reverse reaction: the contractive synthesis of cyclobutanes from pyrrolidines. nih.govntu.ac.uk This transformation highlights the mechanistic pathways that connect these five- and four-membered ring systems.

A highly stereoselective synthesis of substituted cyclobutane derivatives from readily accessible pyrrolidines has been developed using iodonitrene chemistry. ntu.ac.uk The proposed mechanism involves a radical pathway mediated by a nitrogen extrusion process. ntu.ac.uk

The key steps of the proposed mechanism are as follows:

Electrophilic Amination : The starting pyrrolidine is treated with an in situ generated iodonitrene species, leading to electrophilic amination and the formation of a reactive 1,1-diazene intermediate. nih.govntu.ac.uk

Nitrogen Extrusion : This 1,1-diazene intermediate undergoes nitrogen extrusion (loss of N₂), generating a 1,4-biradical species. nih.govntu.ac.uk

Intramolecular Cyclization : The 1,4-biradical rapidly undergoes intramolecular cyclization through C-C bond formation to yield the final cyclobutane product. nih.govntu.ac.uk

A crucial feature of this reaction is its high degree of stereospecificity. The stereochemistry of the starting pyrrolidine is retained in the cyclobutane product, indicating that the final ring-closure step is very fast. nih.govntu.ac.uk This "memory of chirality" allows for the synthesis of enantiopure cyclobutane derivatives, which are core structures of truxinate natural products. nih.govntu.ac.uk This synthetic strategy provides an alternative path to biologically important cyclobutanes, including those with unsymmetrical substitution patterns. ntu.ac.uk The mechanism, particularly the formation of a 1,4-biradical intermediate, provides a fundamental understanding of the transformation between pyrrolidine and cyclobutane scaffolds. nih.govntu.ac.uk

Advanced Structural Characterization and Spectroscopic Analysis of μ Truxinic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the structural analysis of μ-truxinic acid and its derivatives. It provides precise information about the chemical environment of magnetically active nuclei, primarily hydrogen (¹H) and carbon (¹³C).

One-dimensional (1D) and two-dimensional (2D) NMR experiments are fundamental to confirming the structure of μ-truxinic acid, which is formed from the "head-to-head" photodimerization of two cinnamic acid molecules. rsc.org The resulting cyclobutane (B1203170) ring possesses a unique substitution pattern that is reflected in its NMR spectra. rsc.org The structures of naturally occurring derivatives, such as potentilin A, a diflavonol ester of μ-truxinic acid, have been successfully determined using a combination of 1D and 2D NMR techniques. nih.gov

Table 1: Representative NMR Data for a μ-Truxinic Acid Moiety Note: Chemical shifts (δ) are reported in ppm and are dependent on the solvent and specific derivative structure. The data below is a generalized representation.

| Atom | ¹H NMR (ppm) | ¹³C NMR (ppm) | Key 2D NMR Correlations (HMBC) |

| Cyclobutane CH | ~ 4.0 - 4.5 | ~ 45 - 50 | Protons correlate to adjacent cyclobutane carbons and the carbonyl carbon. |

| Carbonyl COOH | - | ~ 170 - 175 | - |

| Aromatic C (ipso) | - | ~ 135 - 140 | Cyclobutane protons correlate to the ipso-carbon of the phenyl ring. |

| Aromatic CH | ~ 7.2 - 7.5 | ~ 125 - 130 | - |

Solid-state NMR (ssNMR) is particularly valuable for studying μ-truxinic acid in its crystalline form and for monitoring its formation via solid-state photodimerization of cinnamic acid. tib.eu Unlike solution-state NMR, ssNMR provides information about the molecule's structure as it exists in a crystal lattice, including the effects of intermolecular interactions like hydrogen bonding. nih.gov

Techniques such as ¹³C Cross-Polarization Magic Angle Spinning (CPMAS) are used to monitor the kinetics of the photodimerization reaction of cinnamic acid derivatives. nih.govresearchgate.net The disappearance of signals corresponding to the vinyl group of cinnamic acid and the appearance of new signals for the cyclobutane ring carbons of truxinic or truxillic acid provide direct evidence of the reaction progress. tib.eu Careful analysis of the ssNMR spectra can reveal the formation of specific stereoisomers and can detect asymmetries in the crystal structure that may not be apparent from other methods like X-ray diffraction alone. nih.gov

Mass Spectrometry Techniques

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. nih.gov

HR-ESI-MS is a soft ionization technique that is highly effective for analyzing polar compounds like μ-truxinic acid and its derivatives. nih.govnih.gov It allows for the accurate determination of the molecular weight with high precision, which is crucial for confirming the molecular formula. viaf.org In the analysis of natural products containing a μ-truxinic acid core, HR-ESI-MS data is a primary piece of evidence for structural elucidation. nih.gov For example, the negative ion mode would typically show a deprotonated molecule [M-H]⁻, and the high-resolution data can distinguish μ-truxinic acid (C₁₈H₁₆O₄) from other compounds with similar nominal masses. nih.gov

Direct analysis of the non-volatile and polar μ-truxinic acid by GC-MS is challenging. metbio.net Therefore, a derivatization step is required to convert the carboxylic acid groups into more volatile esters, typically methyl esters. researchgate.net This process involves treating the acid with a derivatizing agent before injection into the GC-MS system. nih.gov Once derivatized, the compound can be separated from other components by gas chromatography and subsequently identified by its mass spectrum. researchgate.net GC-MS has been instrumental in identifying and quantifying truxinic and truxillic acids in various samples, including in the analysis of impurities in illicit cocaine where they are present as byproducts. researchgate.netacs.org

Liquid chromatography-mass spectrometry (LC-MS), and particularly its tandem version (LC-MS/MS), is a highly sensitive and specific technique for the analysis of μ-truxinic acid and its derivatives in complex biological or environmental samples. wikipedia.org LC separates the components of a mixture before they enter the mass spectrometer. nih.gov

LC-MS/MS provides an additional layer of structural information through fragmentation analysis. nih.gov The parent ion corresponding to the μ-truxinic acid derivative is selected and fragmented, and the resulting daughter ions create a characteristic fragmentation pattern. nih.govugent.be This pattern can serve as a fingerprint for the compound, allowing for its unambiguous identification even in a complex matrix. nih.gov For instance, the fragmentation of truxinate derivatives often shows an asymmetric and irregular pattern, which can help distinguish them from truxillate isomers. nih.gov This technique has been applied to characterize various natural products containing the μ-truxinic acid scaffold. researchgate.netnih.gov

Table 2: Summary of Mass Spectrometry Techniques for μ-Truxinic Acid Analysis

| Technique | Ionization Method | Sample Preparation | Primary Application for μ-Truxinic Acid |

| HR-ESI-MS | Electrospray Ionization (ESI) | Direct infusion or LC eluent | Accurate mass determination and molecular formula confirmation. nih.govnih.gov |

| GC-MS | Electron Ionization (EI) | Derivatization to form volatile esters (e.g., methylation). researchgate.net | Analysis of derivatized acid in various matrices, impurity profiling. acs.org |

| LC-MS/MS | ESI or other soft ionization | Liquid chromatography separation | Identification and quantification in complex mixtures, structural confirmation via fragmentation patterns. wikipedia.orgnih.gov |

Fragmentation Patterns for Isomer Discrimination

Mass spectrometry (MS) serves as a powerful tool for differentiating between cyclobutane dicarboxylic acid isomers like truxillic and truxinic acids. nih.gov The fragmentation patterns observed under techniques such as pyrolysis mass spectrometry and liquid chromatography-tandem mass spectrometry (LC-MS/MS) provide a fingerprint for each isomer. nih.govamolf.nl

Studies on derivatives of these acids, such as those found in the leaves of Abrus mollis, have demonstrated that the fragmentation of truxillate (head-to-tail dimer) isomers is typically symmetric. nih.govresearchgate.net In contrast, truxinate (head-to-head dimer) isomers, including μ-truxinic acid derivatives, exhibit asymmetric and irregular fragmentation patterns. nih.govresearchgate.net This difference in fragmentation arises from the distinct substitution patterns on the cyclobutane ring, which influences the stability of the resulting fragment ions. libretexts.org For instance, in the analysis of various cyclobutane dimers, it was noted that truxinic acid produces two distinct types of fragments, whereas α-truxillic acid yields only one.

The ability to distinguish between these isomers is crucial, as their stereochemistry dictates their biological activity and potential applications. rsc.org Low-energy electron ionization mass spectrometry has also shown promise in discriminating between geometrical isomers of other unsaturated molecules, a technique that could potentially be applied to truxinic acid isomers. nih.gov

Chiroptical Spectroscopy: Circular Dichroism (CD) for Cyclobutane Configuration Assignment

Circular dichroism (CD) spectroscopy is a vital chiroptical technique for assigning the configuration of the cyclobutane ring in chiral molecules like μ-truxinic acid. nih.govresearchgate.net The Cotton effect observed in a CD spectrum is directly related to the stereochemistry of the molecule. nih.gov For cyclobutane dimers, the sign and intensity of the Cotton effect can be used to differentiate between enantiomeric forms. researchgate.net

However, the application of CD for complex cyclobutane derivatives can be challenging due to the diverse and flexible conformations of the cyclobutane ring. researchgate.net In some cases, particularly with meso compounds which are optically inactive, CD spectroscopy may not be applicable for configuration assignment. pharm.or.jp Despite these challenges, CD spectroscopy, often in conjunction with other techniques like LC-MS/MS, has been successfully used to analyze and differentiate various truxinate and truxillate forms. nih.govresearchgate.net The combination of experimental CD data with quantum chemical simulations of the spectra for different possible stereoisomers provides a powerful method for determining the absolute configuration of chiral natural products. frontiersin.orguit.no

Crystallographic Analysis

Single-Crystal X-ray Diffraction for Absolute and Relative Configuration Determination

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of crystalline compounds, providing unambiguous information about the relative and absolute configuration of all stereogenic centers. mdpi.comresearchgate.netspringernature.com This technique has been instrumental in elucidating the structures of various truxinic acid derivatives. nih.govrsc.org For instance, the absolute configuration of abrusamide D, a truxillate derivative, was determined using X-ray crystallography. nih.govresearchgate.net

The process involves irradiating a single crystal with X-rays (commonly Cu-kα or Mo-kα radiation) and analyzing the resulting diffraction pattern. mdpi.comencyclopedia.pub For molecules composed primarily of light atoms like carbon, hydrogen, and oxygen, using Cu-kα radiation is often necessary to determine the absolute configuration. mdpi.comencyclopedia.pub The Flack parameter, derived from the diffraction data, is a key indicator of the correct absolute structure. encyclopedia.pub In cases where obtaining suitable crystals of the original molecule is difficult, derivatization can be employed to improve crystallization properties. mdpi.com

| Parameter | Value |

|---|---|

| COD Number | 7122703 |

| Space Group | P 1 21/c 1 |

| a (Å) | 16.2829 |

| b (Å) | 5.5494 |

| c (Å) | 16.4604 |

| α (°) | 90 |

| β (°) | 113.418 |

| γ (°) | 90 |

Polymorphism Studies of Related Cyclobutane Dicarboxylic Acids

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a known phenomenon for cyclobutane dicarboxylic acids. acs.org Different polymorphs can exhibit distinct physical properties and may arise due to the flexibility of the cyclobutane ring. Studies on cinnamic acid, the precursor to truxillic and truxinic acids, have shown that different crystalline forms (α, β, and γ) yield different photodimerization products upon irradiation. tsijournals.comresearchgate.net

Techniques such as X-ray diffraction (XRD) and differential scanning calorimetry (DSC) are essential for identifying and characterizing these different crystalline phases. For example, solid-state NMR has been used to monitor the polymorphic changes during the photodimerization of cinnamic acid to α-truxillic acid. acs.org The study of polymorphism is crucial as the specific solid-state packing of the precursor molecules can dictate the stereochemical outcome of the resulting cyclobutane dimer. acs.org Research on co-crystals of cyclic carboxylic acids has also revealed complex polymorphic behavior and phase transitions. rsc.org

Computational Chemistry and Theoretical Modeling

Quantum Chemical Investigations (e.g., M06-2X, B3LYP, B97XD Functionals with various Basis Sets)

Computational chemistry provides powerful tools to investigate the structural and electronic properties of molecules like μ-truxinic acid. rsc.orgresearchgate.net Density Functional Theory (DFT) is a commonly employed method, utilizing various functionals such as M06-2X, B3LYP, and B97XD in conjunction with different basis sets (e.g., 6-31++G(d,p), aug-cc-pVDZ). researchgate.net

These quantum chemical calculations can be used to:

Predict Thermodynamic Stability: DFT calculations can determine the relative stability of different isomers. For example, the trans-isomer of cyclobutane-1,2-dicarboxylic acid is calculated to be more stable than the cis-isomer due to reduced steric hindrance.

Simulate Spectroscopic Data: Theoretical calculations are crucial for interpreting experimental spectra. For instance, simulating CD spectra for different stereoisomers allows for the assignment of the absolute configuration by comparing the calculated spectra to the experimental one. frontiersin.org Similarly, calculated NMR chemical shifts and IR vibrational frequencies can be compared with experimental data to confirm molecular structures. mjcce.org.mk

Investigate Reaction Mechanisms: Computational studies can shed light on the pathways of chemical reactions, such as the photodimerization of cinnamic acids to form truxinic and truxillic acids. rsc.org

Analyze Intermolecular Interactions: These methods can be used to study the binding of molecules to biological targets, as seen in the investigation of truxillic acid derivatives as inhibitors of fatty acid binding proteins. nih.gov

Recent studies have employed functionals like B3LYP to optimize the geometry of related compounds and investigate their reactivity through Frontier Molecular Orbital (FMO) theory and Molecular Electrostatic Potential (MEP) analysis. researchgate.net

| Method | Description | Application |

|---|---|---|

| M06-2X | A hybrid meta-GGA functional | Investigating non-covalent interactions and thermochemistry. researchgate.net |

| B3LYP | A popular hybrid functional | Geometry optimization, electronic structure, and spectroscopic property calculations. researchgate.netmjcce.org.mk |

| B97XD | A dispersion-corrected functional | Studying systems where weak interactions are important. researchgate.net |

| 6-31++G(d,p) | A Pople-style basis set with diffuse and polarization functions | Provides a good balance of accuracy and computational cost for a wide range of calculations. researchgate.net |

| aug-cc-pVDZ | A Dunning-style correlation-consistent basis set with augmented diffuse functions | Used for high-accuracy calculations of properties sensitive to the description of the electron density far from the nucleus. researchgate.net |

Density Functional Theory (DFT) for Electronic Structure and Reaction Pathways

Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. scispace.comyoutube.com It is based on the Hohenberg-Kohn theorems, which state that the properties of a system can be determined from its ground-state electron density. youtube.comwikipedia.org DFT has become a principal tool in computational chemistry for studying electronic structure and reaction mechanisms due to its favorable balance of accuracy and computational cost. scispace.comunit.no

In the context of μ-truxinic acid and its derivatives, DFT calculations have been instrumental in elucidating the reaction pathways of their formation. For instance, the [2+2] photocycloaddition reaction that produces μ-truxinic acid derivatives has been studied using DFT. acs.org Calculations, often employing functionals like B3LYP-D3 with basis sets such as cc-pVTZ, help to model the interaction between the triplet excited state of one reactant molecule and the ground state of another. acs.orgcsic.es

These computational studies have shed light on the stepwise mechanism of the cycloaddition. It is suggested that the first step involves the formation of a C(H)-C(H) bond, leading to a 1,4-diradical intermediate. acs.org Subsequent isomerization and ring-closure steps then lead to the final, stable cyclobutane structure of the μ-truxinic acid derivative. acs.org By calculating the energies of various intermediates and transition states, DFT provides a detailed map of the reaction coordinate, explaining the stereo- and regioselectivity that leads specifically to the μ-isomer. acs.orgcsic.es

Computational Prediction of Spectroscopic Data (e.g., ¹H and ¹³C Chemical Shifts)

The in silico prediction of Nuclear Magnetic Resonance (NMR) chemical shifts via quantum mechanical calculations is a vital technique for the structural elucidation of organic compounds. rsc.orgnih.gov This method involves calculating the NMR isotropic shielding constants for the nuclei within a molecule and then converting these values into chemical shifts, which can be directly compared with experimental data. researchgate.net This comparison is crucial for confirming proposed structures, assigning stereochemistry, and distinguishing between isomers. rsc.org

For complex structures like the various stereoisomers of truxinic acid, experimental ¹H and ¹³C NMR data alone may not be sufficient for an unambiguous structural assignment, as multiple isomers can exhibit high symmetry and produce similar spectra. csic.es Computational prediction serves as a critical supplementary tool. The process typically involves optimizing the geometry of a candidate structure using DFT and then calculating the NMR shielding constants using methods like the Gauge-Including Atomic Orbital (GIAO) method. csic.esresearchgate.net

In the study of μ-truxinic acid derivatives, calculated ¹H and ¹³C chemical shifts for several possible isomers were compared against the experimental NMR data. csic.es A strong correlation between the predicted shifts for the μ-isomer and the experimental values helps to confirm its structural assignment. researchgate.net This combined experimental and computational approach provides a higher level of confidence in the final structural determination. researchgate.net

| Isomer Candidate | ¹H RMSD (ppm) | ¹³C RMSD (ppm) |

| μ-isomer | 0.138 | 2.1 |

| Regioisomer 1a | 0.280 | 5.3 |

Table 1: Example of Root-Mean-Square Deviation (RMSD) values comparing experimental NMR data with DFT-predicted chemical shifts for a μ-truxinic acid derivative and a potential regioisomer. The lower RMSD for the μ-isomer indicates a better fit. Data adapted from related diterpene analysis methodologies. researchgate.net

Stereoisomer Assignment using Computational Methods (e.g., DP4 Method)

The photodimerization of cinnamic acid derivatives can potentially yield up to eleven different stereoisomers of truxinic acid. csic.estsijournals.com Distinguishing the correct isomer from this large pool is a significant challenge. While NMR provides initial data, computational methods are often required for definitive assignment. csic.es

One of the most powerful computational tools for this purpose is the DP4 (Diastereomer Probability) method. csic.es DP4 analysis provides a statistical measure of confidence for a given structural assignment by comparing experimental NMR shifts with quantum mechanically calculated shifts for all possible diastereomers. csic.es

In the characterization of a 1,2-diaminotruxinic acid derivative, five potential isomers (peri, β, δ, μ, and ω) were consistent with the initial NMR data. csic.es To resolve this ambiguity, DP4 analysis was performed. The results gave a high probability (86.2%) to the μ-isomer, which results from the anti-head-to-head dimerization of two (E)-oxazolones. csic.escsic.es The next most likely isomer, the ω-isomer, had a much lower probability of 13.2%. csic.es

While a DP4 probability of 86.2% strongly suggests the μ-isomer, it is below the typical threshold of >98% required for an unambiguous assignment based on this method alone. csic.escsic.es Therefore, while DP4 provides crucial evidence pointing toward the correct structure, the definitive confirmation in this case was achieved through single-crystal X-ray diffraction. csic.es

Chemical Reactivity and Functional Derivatization of μ Truxinic Acid

Acid-Base Properties and Deprotonation Behavior (e.g., Influence of Fluoride (B91410) Anion)

Recent quantum chemistry investigations have shed light on the acid-base properties of μ-truxinic acid (referred to as TXA0 in the study). researchgate.net These studies suggest that μ-truxinic acid is an amphoteric molecule, capable of interacting with both cations and anions. researchgate.netresearchgate.net It shows a slight preference for electrophilic attacks by cations. researchgate.netresearchgate.net

The interaction with anions, however, is not uniform. A notable finding is the distinct behavior of the fluoride anion (F⁻) compared to other halides like chloride (Cl⁻) and bromide (Br⁻). researchgate.netresearchgate.net The fluoride anion has been shown to induce the deprotonation of μ-truxinic acid, a reaction not observed with chloride or bromide anions under the same computational conditions. researchgate.netresearchgate.net This deprotonation process is an endothermic event, with entropic factors playing a significant role. nih.gov

The binding energies for anionic complexes of μ-truxinic acid have been predicted to be in the range of -20.4 to -62.3 kcal/mol. researchgate.net The stability of these complexes is primarily attributed to electrostatic and inductive effects, which account for over 60% of the total interaction energy. researchgate.net These findings highlight the nuanced acid-base chemistry of μ-truxinic acid and the specific role of the fluoride anion in its deprotonation.

Strategic Derivatization of Carboxylic Acid Moieties

The two carboxylic acid groups of μ-truxinic acid are key functional handles for a variety of derivatization reactions, enabling the synthesis of a diverse range of molecules with tailored properties.

Esterification Reactions for Glucoside and Other Ester Derivatives

Esterification of the carboxylic acid moieties of μ-truxinic acid has been a valuable strategy for creating novel compounds, particularly those involving glycosides. ptfarm.plnih.govresearchgate.net A notable example is the formation of a di-hyperin ester of tetrahydroxy-μ-truxinic acid, named monochaetin, which was isolated from Monochaetum multiflorum. nih.govresearchgate.net Another instance is potentilin A, a diflavonol ester of μ-truxinic acid found in Potentilla anserina. nih.govtandfonline.com Stachysetin, a flavonoid derivative, is formed through the esterification of the two carboxyl groups of μ-truxinic acid with two apigenin (B1666066) 7-O-glucoside moieties. ptfarm.pl

These esterification reactions are not limited to naturally occurring flavonoids and glucosides. Synthetic routes have been developed to create a variety of ester derivatives, which are often employed to enhance the analytical properties of the parent molecule or to explore potential biological activities. The formation of these ester linkages is a fundamental transformation in the chemical derivatization of μ-truxinic acid.

Formation of Amide and Amino Acid Conjugates

The carboxylic acid groups of μ-truxinic acid can be readily converted into amides through coupling reactions with amines, including amino acids. acs.orgcsic.eshepatochem.com This transformation is a cornerstone of medicinal chemistry, allowing for the construction of complex molecules with diverse functionalities. hepatochem.com The general method involves the activation of the carboxylic acid, often using coupling reagents like carbodiimides, to facilitate the reaction with an amine. hepatochem.comrsc.org

A significant application of this strategy is the synthesis of 1,2-diaminotruxinic bis-amino acid derivatives. acs.orgcsic.es In one approach, the irradiation of (Z)-2-phenyl-4-aryliden-5(4H)-oxazolones in the presence of a ruthenium photocatalyst leads to the stereoselective formation of cyclobutane-bis(oxazolones). acs.orgcsic.es These intermediates, characterized as the μ-isomers, can then undergo ring-opening to yield the desired 1,2-diaminotruxinic bis-amino esters. acs.orgcsic.es This method provides a regio- and stereoselective route to these complex amino acid conjugates. acs.orgcsic.es The formation of amide bonds is also a key step in creating glycoconjugates, where proteins can be modified with carbohydrate ligands. nih.gov

Organometallic Catalyzed Transformations (e.g., Palladium-Mediated Ortho-Palladation)

Palladium-mediated C-H bond activation, specifically ortho-palladation, has emerged as a powerful tool for the functionalization of aromatic rings within μ-truxinic acid derivatives. researchgate.netcsic.esacs.org This process allows for the regioselective introduction of substituents at the ortho position of the phenyl rings. researchgate.netcsic.es

The reaction typically involves the treatment of a (Z)-4-arylidene-5(4H)-oxazolone with a palladium(II) salt, such as palladium(II) acetate (B1210297), which leads to the formation of a dinuclear ortho-palladated complex. researchgate.netcsic.esresearchgate.net In these complexes, the palladium atom is bonded to the ortho-carbon of the arylidene ring. researchgate.netcsic.es This intermediate can then undergo further transformations. For instance, irradiation with light can induce a [2+2] photocycloaddition to form a cyclobutane (B1203170) ring, leading to dinuclear ortho-palladated cyclobutanes. researchgate.netcsic.es

These palladated cyclobutanes are valuable synthetic intermediates. They can be subjected to various cross-coupling reactions or, as demonstrated in some studies, oxidized to introduce a halogen at the ortho-position. researchgate.net The subsequent opening of the oxazolone (B7731731) ring can then yield ortho-halogenated 1,3-diaminotruxillic derivatives. researchgate.net This palladium-mediated strategy provides a versatile platform for the synthesis of highly functionalized μ-truxinic acid derivatives with precise control over the substitution pattern on the aromatic rings. researchgate.netcsic.es

Regioselective and Stereoselective Functionalization of the Cyclobutane Core

The synthesis of μ-truxinic acid derivatives with specific stereochemistry in the cyclobutane core is a significant challenge and an area of active research. The inherent rigidity of the cyclobutane ring and the presence of multiple stereocenters necessitate the use of highly controlled synthetic methods.

One successful approach involves the ruthenium-photocatalyzed [2+2] photocycloaddition of (Z)-4-aryliden-5(4H)-oxazolones. acs.orgcsic.es This reaction proceeds with complete regio- and stereoselectivity to afford cyclobutane-bis(oxazolones) as a single μ-isomer. acs.orgcsic.es This method demonstrates excellent control over the formation of the cyclobutane ring, leading to a specific head-to-head anti-coupling of the oxazolone units. acs.orgcsic.es

Another strategy utilizes a tandem photoisomerization-hydrogenation-oxidation protocol starting from functionalized 1,2-azaborines to create densely functionalized cyclobutanes. bc.edu While not directly demonstrated on μ-truxinic acid itself, this methodology highlights the potential of photochemical methods to control the stereochemistry of cyclobutane ring formation. bc.edu The development of such regioselective and stereoselective functionalization methods is crucial for accessing specific isomers of μ-truxinic acid derivatives for various applications.

Synthetic Applications for Enhancing Analytical Performance (e.g., HPLC Derivatization for Detection Sensitivity)

Chemical derivatization is a widely employed technique to improve the analytical performance of methods like high-performance liquid chromatography (HPLC), particularly for compounds that lack strong chromophores or are difficult to ionize for mass spectrometry detection. nih.gov While specific derivatization strategies for μ-truxinic acid for HPLC analysis are not extensively detailed in the provided search results, the general principles are applicable.

For carboxylic acids like μ-truxinic acid, derivatization often targets the carboxyl groups to introduce a fluorescent or UV-active tag, thereby significantly enhancing detection sensitivity. nih.gov Common derivatization reagents for carboxylic acids include those that form esters with highly responsive units. nih.gov

In the context of related compounds, such as the truxillines, which are structurally similar, derivatization is often necessary for gas chromatography (GC) analysis due to their high polarity. researchgate.net The use of an internal standard, such as the isomeric μ-truxinic acid, has been shown to improve the reproducibility and precision of HPLC methods for quantifying related compounds. unodc.org The development of simple and reliable HPLC methods, often involving a derivatization step, is crucial for the accurate quantification of analytes in various matrices. nih.gov

Polymerization and Advanced Material Applications of μ Truxinic Acid Scaffolds

Development as Monomers for Polymer Synthesis

A primary strategy for creating polymers containing truxinate scaffolds involves the initial synthesis of truxinic acid monomers, which are subsequently polymerized. rsc.org This approach offers significant advantages, particularly in controlling the final polymer architecture.

Condensation polymerization is a foundational method for synthesizing polymers from truxinic acid derivatives. rsc.orgepo.org This technique typically involves reacting bifunctional monomers, such as a diacid and a diamine or a diol, to form a polymer chain with the elimination of a small molecule like water. An early example of this strategy was the synthesis of cyclobutane (B1203170) polyesters and polyamides through the condensation polymerization of 1,2 and 1,3 substituted cyclobutanes. nih.gov

The process begins with the [2+2] photocycloaddition of cinnamic acid precursors to produce truxinic acid small molecules with a well-defined stereochemistry. rsc.org These monomers are then subjected to condensation polymerization, effectively translating the specific stereochemical configuration of the monomer into the polymer backbone. rsc.org This method represents a versatile and controlled route to access a wide range of truxinate-based polyesters, polyamides, and other condensation polymers. rsc.orggoogle.com

There is significant research interest in using truxinic acid derivatives, often sourced from bio-renewable 4-aminocinnamic acid (4ACA), to create high-performance biobased plastics. researchgate.netjaist.ac.jpresearchgate.net This aligns with sustainability goals by reducing reliance on petroleum-based feedstocks.

Biobased polyimides have been successfully synthesized through the polycondensation of diaminotruxinic acid monomers with various tetracarboxylic acid dianhydrides. acs.orgresearchgate.net Specifically, β- and δ-type diaminotruxinic acids, prepared from functionalized 4-nitrocinnamic acid derivatives, serve as unique bent diamine monomers. researchgate.netacs.org The polymerization of these monomers yields soluble, high-performance polyimides. acs.orgresearchgate.net

Similarly, biobased polyamides are created by the polycondensation of diamine and dicarboxylic acid monomers, both of which can be derived from the photodimerization of 4ACA. rsc.orgresearchgate.net This has led to the development of ultrastrong polyamide fibers and films. researchgate.net Further functionalization, such as the synthesis of fluorinated polyamides from truxillic acid derivatives, has been explored to enhance specific properties like optical transparency. mdpi.comresearchgate.net

Control of Polymer Stereochemistry through Monomer Configuration

A distinct advantage of using truxinic acids as monomers is the ability to exert precise control over the stereochemistry of the resulting polymer. rsc.org The stereochemical outcome of the polymer is predetermined by the configuration of the monomer used in the condensation polymerization. rsc.orgnih.gov This circumvents challenges associated with controlling stereochemistry during the polymerization step itself, a common issue in other cyclobutane polymer methodologies. rsc.org

The initial photodimerization of cinnamic acid derivatives is critical, as the crystalline packing of the precursor dictates the stereoisomer formed. acs.org For instance, the photodimerization of cinnamic acid in the solid state can yield different isomers; β-form crystals produce β-type truxinic acid. acs.org These specific isomers, such as the β- and δ-truxinic acids, possess distinct and rigid bending angles, which are then incorporated into the polymer chain. jaist.ac.jp By selecting a monomer with a predefined stereochemistry, the three-dimensional structure and resulting properties of the final polymer can be effectively engineered. nih.gov

Exploration of Advanced Material Properties (e.g., Mechanical Strength, Solubility, Thermal Stability, Transparency)

Polymers derived from truxinic acid scaffolds exhibit a range of impressive material properties, making them suitable for demanding applications. rsc.orgresearchgate.net

Solubility: A common limitation of high-performance polymers like aromatic polyimides is their poor solubility, which complicates processing. nih.govacs.org Truxinate-based polymers offer a solution. The use of monomers with inherent bending structures, such as β- and δ-truxinic acid diamines, disrupts chain packing and significantly improves solubility. jaist.ac.jpacs.orgresearchgate.net Polyimides made from δ-isomers are notably soluble in a variety of organic solvents, including N,N-dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), chloroform, and dichloromethane. rsc.orgacs.org Additionally, water-soluble polyimides have been developed by designing monomers like the 4,4′-diamino-α-truxillate dianion, which can be processed from aqueous solutions. nih.govusm.edu

Thermal Stability: The rigid cyclobutane ring inherent to the truxinic acid structure imparts excellent thermal stability to the resulting polymers. rsc.orgresearchgate.net Biobased polyimides derived from α-truxillates display decomposition temperatures (Td10, 10% weight loss) in the range of 390–425 °C. rsc.org Polyesters show similar stability with decomposition temperatures between 381 °C and 424 °C. rsc.org The δ-polyimides are also highly thermostable, with a Td10 of approximately 415 °C. acs.orgresearchgate.net Glass transition temperatures (Tg) are tunable; polyesters have been reported with Tg values from 33 to 114 °C, while polyimides can reach much higher Tg values of 240–275 °C, indicative of their utility at elevated temperatures. rsc.org

Transparency: Many polymers derived from truxinic and truxillic acids are highly transparent. researchgate.net Films made from polyamides and polyimides based on these monomers can be colorless with excellent light transmittance. researchgate.netmdpi.comusm.edu For example, a polyimide film synthesized from ATA and CBDA monomers recorded a transmittance of 88% at a wavelength of 450 nm. mdpi.com This high transparency makes them suitable for optical and electronic applications.

Table 1: Thermal and Mechanical Properties of Truxinate-Derived Polymers

| Polymer Type | Monomers | Tg (°C) | Td10 (°C) | Tensile Strength (MPa) | Elongation at Break (%) | Ref |

|---|---|---|---|---|---|---|

| α-Polyimides | Diamino-α-truxillates + Dianhydrides | 240–275 | 390–425 | - | - | rsc.org |

| δ-Polyimides | Diamino-δ-truxinic acid + Dianhydrides | - | ~415 | - | ~10.2 | rsc.org, researchgate.net |

| Polyesters | α-Truxillic acids + Diols | 33–114 | 381–424 | - | - | rsc.org |

| Polyamide | Diamino-α-truxillic acid derivatives | - | >370 | up to 470 | - | acs.org, researchgate.net |

| Poly(ATA-CBDA) | ATA + CBDA | >300 | 425 | - | - | mdpi.com |

Table 2: Solubility of Truxinate-Derived Polyimides

| Polymer Type | Monomer Structure | Chloroform | Dichloromethane | DMF | DMSO | Ref |

|---|---|---|---|---|---|---|

| α-Polyimides | α-Truxillate (linear) | Limited | Limited | Limited | Limited | rsc.org |

| δ-Polyimides | δ-Truxinate (bent) | Soluble | Soluble | Soluble | Soluble | rsc.org, acs.org |

| β-Polyimides | β-Truxinate (bent) | Soluble | Soluble | Soluble | Soluble | acs.org |

| Water-Soluble PIs | 4ATA²⁻ Dianion | Insoluble | Insoluble | - | Soluble | usm.edu, nih.gov |

Structure-Property Relationships in Truxinate-Derived Polymers

The performance of truxinate-derived polymers is a direct consequence of their molecular structure, from the monomer level to the full polymer chain architecture. rsc.orgubc.ca Understanding these structure-property relationships is key to designing materials with tailored functionalities. rsc.org